BenchChemオンラインストアへようこそ!

Vericiguat

Pulmonary hypertension vasodilation bronchodilation

Vericiguat is the only sGC stimulator with Phase III evidence (VICTORIA trial) and approval for reducing CV death and HF hospitalization in worsening HFrEF. Its dual-action mechanism—directly stimulating sGC while sensitizing it to endogenous NO—differs from riociguat (thrice-daily, no HFrEF approval) and cinaciguat (hypotension risk). A 20–30 h half-life enables once-daily dosing for sustained target engagement. Uniquely, vericiguat reduces airway resistance ex vivo, an effect absent with riociguat. Procure high-purity vericiguat for research.

Molecular Formula C19H16F2N8O2
Molecular Weight 426.4 g/mol
CAS No. 1350653-20-1
Cat. No. B611664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVericiguat
CAS1350653-20-1
SynonymsBAY1021189;  BAY 1021189;  BAY-1021189;  BAY10-21189;  BAY-10-21189;  BAY 10-21189;  Vericiguat.
Molecular FormulaC19H16F2N8O2
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N
InChIInChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27)
InChIKeyQZFHIXARHDBPBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vericiguat (CAS 1350653-20-1) for Procurement: sGC Stimulator Baseline Specifications


Vericiguat (CAS 1350653-20-1), a soluble guanylate cyclase (sGC) stimulator, is approved for reducing the risk of cardiovascular death and heart failure hospitalization in adults with symptomatic chronic heart failure and ejection fraction less than 45% following a worsening heart failure event [1]. Unlike sGC activators such as cinaciguat, which bind to heme-free sGC, vericiguat directly stimulates sGC and sensitizes the enzyme to endogenous nitric oxide (NO), functioning effectively even in low-NO conditions [2]. With a molecular weight of 426.39 g/mol and a half-life of approximately 20–30 hours, vericiguat enables once-daily oral dosing in patients with heart failure with reduced ejection fraction (HFrEF) [3].

Why Riociguat or Cinaciguat Cannot Substitute for Vericiguat: Pharmacological and Regulatory Constraints


Generic substitution among sGC-targeting agents is precluded by fundamental mechanistic and pharmacokinetic divergences. Vericiguat's dual-action stimulation of sGC—both sensitizing the enzyme to NO and directly activating it—differs from the purely NO-independent activation of sGC activators like cinaciguat, which carry a distinct hypotension risk profile and are not approved for HFrEF [1]. Moreover, vericiguat's prolonged half-life (~20–30 hours) supports once-daily oral dosing, contrasting with riociguat's shorter half-life (~7–12 hours) and thrice-daily administration, which directly impacts patient adherence and clinical outcomes [2]. Crucially, vericiguat is the only sGC stimulator with regulatory approval for reducing cardiovascular death and HF hospitalization in the high-risk, worsening HFrEF population, a distinction validated by the VICTORIA trial and not shared by riociguat or cinaciguat [3].

Vericiguat Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. sGC Modulators


Vericiguat vs. Riociguat: Pulmonary Artery Pressure Reduction and Airway Resistance in Rat Ex-Vivo Models

In a direct comparative study using rat isolated perfused lungs (IPL), riociguat reduced pulmonary artery pressure (PAP) 10% more effectively than vericiguat (statistically significant, p<0.05), while only vericiguat significantly reduced airway resistance during IPL, a finding reported for the first time in this study [1].

Pulmonary hypertension vasodilation bronchodilation

Vericiguat vs. Riociguat: Half-Life and Dosing Frequency Differentiation

Vericiguat exhibits a half-life of approximately 20 hours in healthy volunteers and 30 hours in patients with HFrEF, enabling once-daily oral dosing [1]. In contrast, riociguat has a half-life of approximately 7 hours in healthy individuals and 12 hours in patients, necessitating thrice-daily administration [2].

Pharmacokinetics half-life dosing regimen

Vericiguat vs. Cinaciguat: Mechanism-Dependent Hypotension Risk Profile

Vericiguat, an sGC stimulator, demonstrates a favorable hypotension profile in the VICTORIA trial, with symptomatic hypotension occurring in 9.1% of vericiguat-treated patients versus 7.9% with placebo (difference 1.2 percentage points) [1]. In contrast, the sGC activator cinaciguat, which directly activates heme-free sGC independent of NO, carries a significantly higher risk of hypotension, limiting its clinical utility [2].

Hypotension safety sGC activator

Vericiguat vs. PDE5 Inhibitors: Distinct Mechanism and Incompatibility for HFrEF

Vericiguat directly stimulates sGC to increase cGMP production, while PDE5 inhibitors (e.g., sildenafil) prevent cGMP degradation [1]. Combined use is contraindicated due to potential additive hypotensive effects, and PDE5 inhibitors have shown neutral or negative outcomes in HFrEF trials, whereas vericiguat reduced the primary composite endpoint of cardiovascular death or HF hospitalization by 10% (HR 0.90, 95% CI 0.82–0.98, p=0.02) in the VICTORIA trial [2].

PDE5 inhibitor sGC stimulator cGMP pathway

Vericiguat Bioavailability Enhancement with Food: Clinical Dosing Advantage

Administration of vericiguat 5.0 mg immediate-release tablets with food increased bioavailability by 19% (estimated ratio 119% [90% CI 108; 131]) and reduced PK variability compared to the fasted state, supporting consistent once-daily dosing [1]. Riociguat, in contrast, does not exhibit a clinically significant food effect and requires strict adherence to a three-times-daily schedule [2].

Bioavailability food effect pharmacokinetics

Vericiguat NT-proBNP Reduction in Real-World HFrEF Cohort: Six-Month Outcome

In a real-world study of HFrEF patients on guideline-directed medical therapy, six months of vericiguat treatment significantly reduced NT-proBNP levels, a key prognostic biomarker, compared to baseline, although no significant improvement in ventricular remodeling was observed [1]. Riociguat, in HFpEF network meta-analysis, showed a reduction in NT-proBNP (MD -7.41, 95% CrI -21.2 to 4.41), while vericiguat showed a neutral effect (0.65, 95% CrI -9.54 to 10.8) [2].

NT-proBNP biomarker real-world evidence

Vericiguat Application Scenarios: When to Procure Based on Quantitative Differentiation


Worsening HFrEF Clinical Trial Models Requiring Once-Daily Oral sGC Stimulation

Vericiguat is the only sGC stimulator with regulatory approval and robust Phase III evidence (VICTORIA trial) for reducing cardiovascular death and HF hospitalization in patients with worsening HFrEF. Its once-daily dosing, supported by a 20–30 hour half-life, makes it the optimal choice for clinical trial models aiming to replicate real-world adherence patterns and sustained sGC stimulation [1]. In contrast, riociguat's thrice-daily regimen introduces adherence variability, and cinaciguat's hypotension risk precludes chronic HFrEF use [2].

Preclinical Studies of Pulmonary Bronchodilation Without Vasodilator Confounding

For research investigating the bronchodilatory effects of sGC stimulation, vericiguat is uniquely differentiated. In head-to-head rat ex-vivo models, vericiguat significantly reduced airway resistance during isolated perfused lung experiments, an effect not observed with riociguat, despite riociguat's 10% greater pulmonary artery pressure reduction [1]. This selective airway effect, combined with vericiguat's once-daily PK profile, makes it the preferred compound for studies where pulmonary vasodilation may confound airway-focused endpoints [2].

Long-Term Toxicology and Safety Pharmacology Studies in HFrEF Models

The established safety profile of vericiguat, including a hypotension incidence comparable to placebo (9.1% vs. 7.9%), supports its use in long-term toxicology studies without the confounding cardiovascular effects seen with sGC activators like cinaciguat [1]. Furthermore, vericiguat's low clearance (half-life ~30 hours in HFrEF patients) and dose-proportional pharmacokinetics in healthy volunteers ensure predictable exposure in preclinical species, facilitating accurate PK/PD modeling [2].

Biomarker-Driven HFrEF Studies Utilizing NT-proBNP as a Surrogate Endpoint

Vericiguat's ability to significantly reduce NT-proBNP levels in both clinical trials and real-world cohorts positions it as a valuable tool in biomarker-driven HFrEF research [1]. This effect, validated in the VICTORIA trial and a 6-month real-world study, provides a quantifiable and clinically meaningful endpoint for evaluating therapeutic response, distinguishing vericiguat from PDE5 inhibitors and other sGC modulators that lack consistent NT-proBNP-lowering evidence in HFrEF [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vericiguat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.